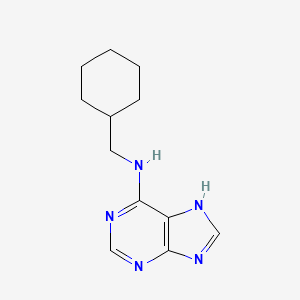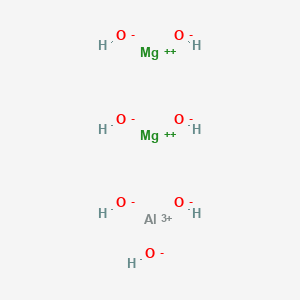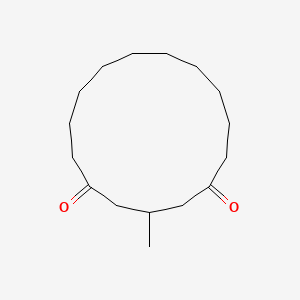
3-Methylcyclopentadecane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methylcyclopentadecane-1,5-dione can be synthesized through the oxidation of 14-methyl-bicyclo[10.3.0]pentadecen[1(12)] using an oxidizing agent. One common method involves the use of a mixture of formic acid and hydrogen peroxide as the sole oxidizing agent . Another method includes ozonolysis or photooxidation of bicyclo[10.3.0]pentadecen[1(12)] with singlet oxygen, followed by acidic rearrangement of the resulting hydroperoxides .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylcyclopentadecane-1,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the diketone to its corresponding alcohols.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: The primary product is this compound itself.
Reduction: The major products are the corresponding alcohols.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Methylcyclopentadecane-1,5-dione has several scientific research applications:
Biology: The compound’s olfactory properties make it useful in studies related to scent and pheromone research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the fragrance industry due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 3-Methylcyclopentadecane-1,5-dione involves its interaction with olfactory receptors, leading to the perception of its scent. The molecular targets include specific olfactory receptors in the nasal epithelium, which are part of the olfactory signaling pathway .
Comparaison Avec Des Composés Similaires
Cyclopentadecane-1,5-dione: Similar in structure but lacks the methyl group at the 3-position.
3-Methylcyclopentadecanone: Similar but contains a ketone group instead of a diketone structure.
Uniqueness: 3-Methylcyclopentadecane-1,5-dione is unique due to its macrocyclic structure and the presence of two ketone groups, which contribute to its distinct olfactory properties and reactivity .
Propriétés
Numéro CAS |
21890-10-8 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
3-methylcyclopentadecane-1,5-dione |
InChI |
InChI=1S/C16H28O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14H,2-13H2,1H3 |
Clé InChI |
FRTDAFYYAIXLRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)CCCCCCCCCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


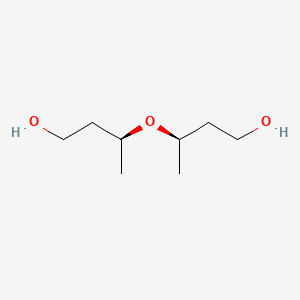
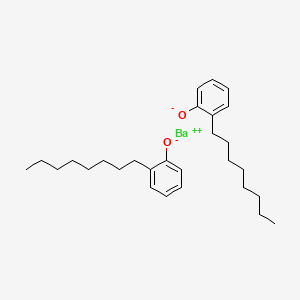
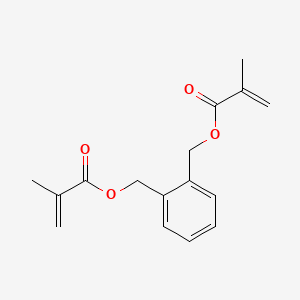
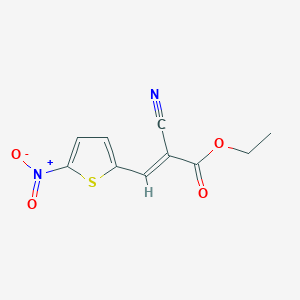
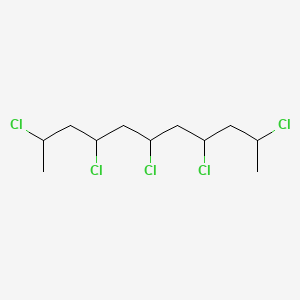
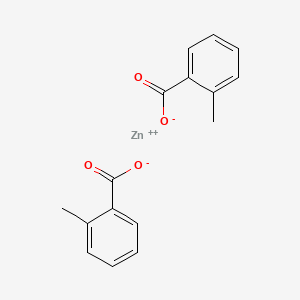

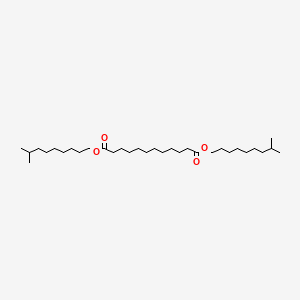

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
